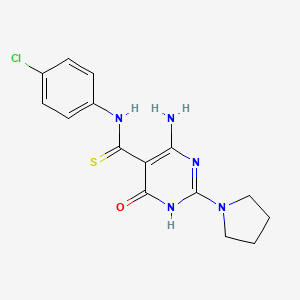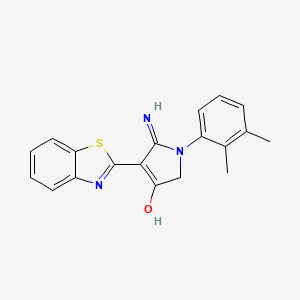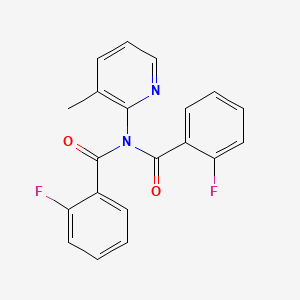
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to interact with the endocannabinoid system, which is involved in regulating various physiological processes in the body. In
Mécanisme D'action
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide interacts with the endocannabinoid system, which is involved in regulating various physiological processes in the body such as pain, inflammation, and appetite. Specifically, this compound acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors, which are located throughout the body. This interaction results in the activation of various signaling pathways, which ultimately leads to the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, which means that it can reduce pain sensation. It has also been shown to have anti-inflammatory properties, which means that it can reduce inflammation in the body. This compound has also been shown to have anti-convulsant properties, which means that it can reduce the frequency and severity of seizures. Additionally, this compound has been shown to have appetite-stimulating properties, which can be useful in certain medical conditions where appetite suppression is a concern.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide in lab experiments is its high potency and selectivity for the CB1 and CB2 cannabinoid receptors. This allows for more precise and targeted experiments on the endocannabinoid system. However, one limitation of using this compound in lab experiments is its potential for toxicity and adverse effects. Careful dosing and monitoring is necessary to ensure the safety of experimental subjects.
Orientations Futures
There are several future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of this compound in treating various types of cancer. Another area of interest is its potential use in the treatment of various neurological disorders such as multiple sclerosis and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions. Additionally, further research is needed to determine the long-term effects and safety of this compound use in humans.
Méthodes De Synthèse
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 1-cycloheptyl-5-pyrrolidin-2-one with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furoylamide, which is then treated with phosphorus oxychloride to form this compound.
Applications De Recherche Scientifique
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, and has also been studied for its potential use in the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease. This compound has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells.
Propriétés
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-15(8-9-22-12)17(21)18-13-10-16(20)19(11-13)14-6-4-2-3-5-7-14/h8-9,13-14H,2-7,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLMRTCAQFGGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-3-piperidinyl}methanol](/img/structure/B6082376.png)
![(4-ethylbenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6082384.png)
![2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6082392.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6082396.png)
![N-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6082399.png)
![3,5-dimethyl-2-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6082410.png)

![1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinecarboxylic acid](/img/structure/B6082422.png)
![5-(3-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6082426.png)


![4-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B6082445.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6082457.png)
![N,N-diethyl-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanamine](/img/structure/B6082464.png)